

AZ0108: A Selective PARP Inhibitor Targeting Centrosome Clustering

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It exhibits high selectivity for PARP1, PARP2, and particularly PARP6. The primary mechanism of action of **AZ0108** relevant to its anti-cancer properties is the induction of multipolar spindle formation in cancer cells by inhibiting centrosome clustering, a process critically dependent on PARP6 activity. This guide provides a comprehensive overview of the technical details of **AZ0108**, including its selectivity profile, mechanism of action, relevant experimental protocols, and the key signaling pathways it modulates.

Quantitative Data Presentation

The inhibitory activity and cellular effects of **AZ0108** have been quantified in various assays. The following tables summarize the key quantitative data available for **AZ0108**.

Table 1: In Vitro Inhibitory Activity of **AZ0108** against PARP Enzymes[1]



PARP Enzyme	IC50 (μM)
PARP1	<0.03
PARP2	<0.03
PARP3	2.8
PARP6	0.083
TNKS1	3.2
TNKS2	>3

Table 2: Cellular Activity of AZ0108[1]

Cellular Effect	Cell Line	EC50 / GI50 (μM)
Prevention of Centrosome Clustering	HeLa	0.053 (EC50)
Cytotoxicity	OCI-LY-19	0.017 (GI50)

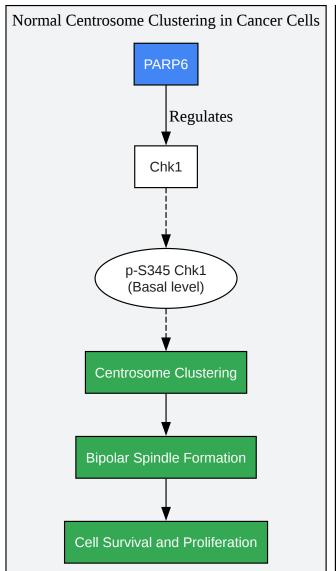
Mechanism of Action

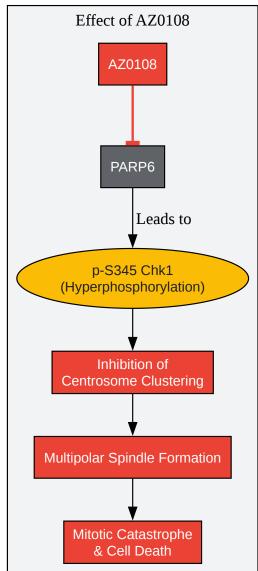
AZ0108 is an NAD+ competitive inhibitor of PARP enzymes[2]. Its unique anti-cancer activity stems from its ability to induce a multipolar spindle phenotype in cancer cells that have supernumerary centrosomes. This is achieved through the inhibition of centrosome clustering, a mechanism that cancer cells use to manage extra centrosomes and ensure bipolar cell division. The key target in this process is PARP6. Inhibition of PARP6 by **AZ0108** leads to the hyperphosphorylation of Checkpoint Kinase 1 (Chk1) at the S345 position, a critical event in the disruption of normal mitotic progression.

Signaling Pathway

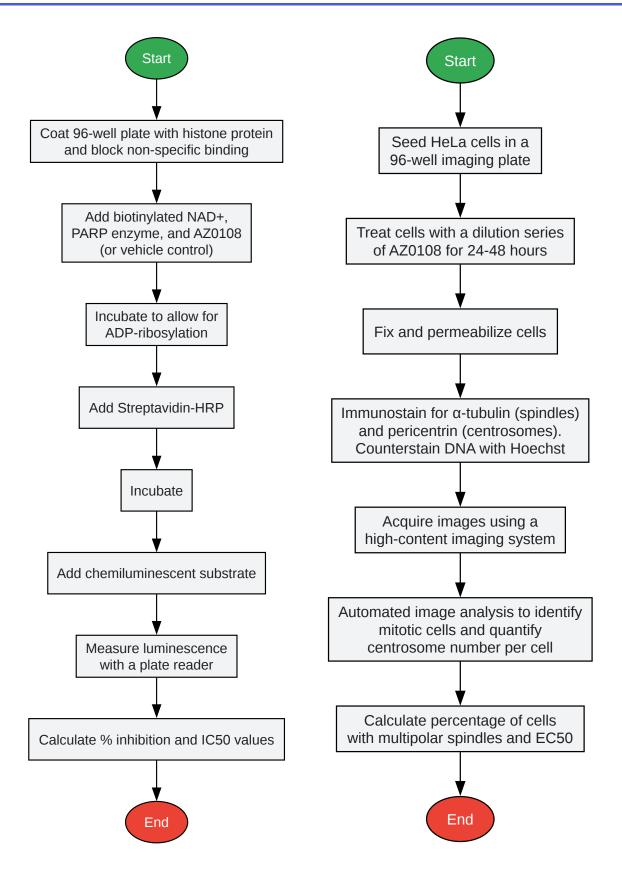
The following diagram illustrates the proposed signaling pathway affected by AZ0108.



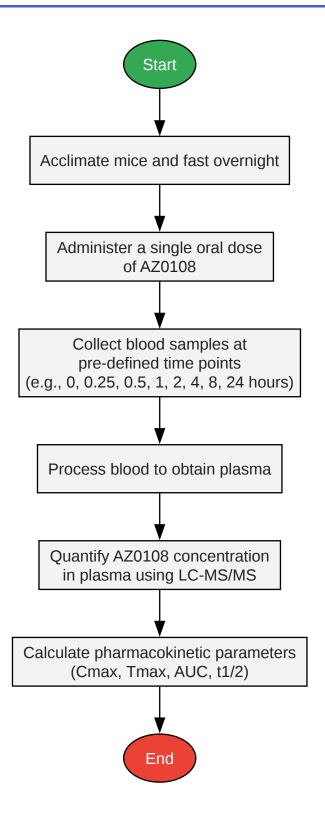












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- 2. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering PubMed [pubmed.ncbi.nlm.nih.gov]
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